
6-methyl-2-(pyridin-2-ylmethylsulfanyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(pyridin-2-ylmethylsulfanyl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a methyl group at the 6-position and a pyridin-2-ylmethylsulfanyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(pyridin-2-ylmethylsulfanyl)-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Attachment of the Pyridin-2-ylmethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable pyridine derivative with a thiol group, followed by the attachment to the benzimidazole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
化学反応の分析
Types of Reactions
6-Methyl-2-(pyridin-2-ylmethylsulfanyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridin-2-ylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
科学的研究の応用
6-Methyl-2-(pyridin-2-ylmethylsulfanyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-methyl-2-(pyridin-2-ylmethylsulfanyl)-1H-benzimidazole depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Antimicrobial Activity: It may disrupt the cell membrane or interfere with essential metabolic processes in microorganisms.
Anticancer Activity: The compound could induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
類似化合物との比較
Similar Compounds
2-Hydroxy-6-methylpyridine: A related compound with a hydroxyl group instead of a sulfanyl group.
6-Methyl-2-pyridinemethanol: Similar structure but with a hydroxymethyl group.
Uniqueness
6-Methyl-2-(pyridin-2-ylmethylsulfanyl)-1H-benzimidazole is unique due to the presence of both the benzimidazole core and the pyridin-2-ylmethylsulfanyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
特性
分子式 |
C14H13N3S |
|---|---|
分子量 |
255.34 g/mol |
IUPAC名 |
6-methyl-2-(pyridin-2-ylmethylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H13N3S/c1-10-5-6-12-13(8-10)17-14(16-12)18-9-11-4-2-3-7-15-11/h2-8H,9H2,1H3,(H,16,17) |
InChIキー |
RRLQDVNNRUSNKR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


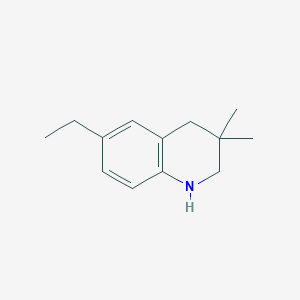
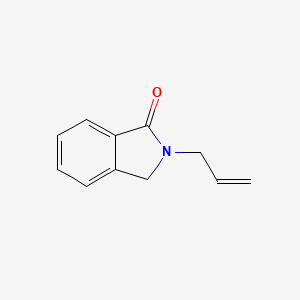

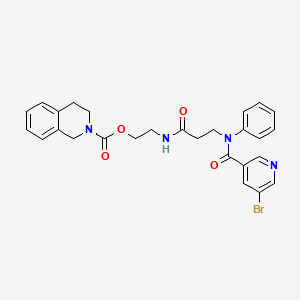

![7-(4-Isopropylbenzyl)-N3-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12949701.png)


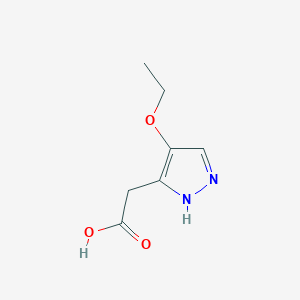
![3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid](/img/structure/B12949732.png)
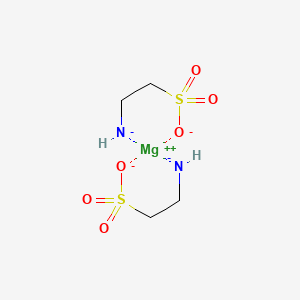

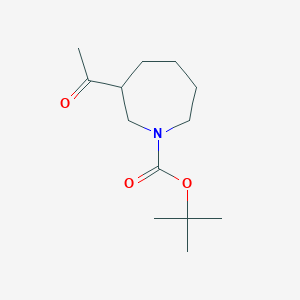
![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one phosphate](/img/structure/B12949755.png)
